molecular formula C24H21NO4 B2612159 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid CAS No. 2243515-05-9

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid

Cat. No. B2612159
CAS RN: 2243515-05-9
M. Wt: 387.435
InChI Key: JXUNJPZRJMQOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid” is a derivative of benzoic acid. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of this compound could involve the reaction of the Fmoc group with an amino acid or peptide. The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a methoxy carbonyl group, which is then attached to an amino group. This is further connected to a 2,3-dimethylbenzoic acid moiety .


Chemical Reactions Analysis

The Fmoc group in this compound can be removed under mildly acidic conditions, which is a crucial step in peptide synthesis. This allows for the coupling of another amino acid or peptide to the free amino group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its molecular weight is approximately 373.41 g/mol .

Scientific Research Applications

Synthesis and Functionalization

The convenience and versatility of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid derivatives in organic synthesis are well-documented. For instance, its application in synthesizing thiazole-4-carboxylic acid derivatives from 3-bromopyruvic acid highlights its utility in creating specialized molecules for further chemical investigations (Le & Goodnow, 2004). Furthermore, the fluoren-9-ylmethoxycarbonyl (Fmoc) group's role in protecting hydroxy-groups during the synthesis of octathymidylic acid fragments emphasizes its significance in peptide synthesis, demonstrating its compatibility with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Peptide Synthesis

In the realm of peptide synthesis, the Fmoc group, derived from fluoren-9-ylmethoxycarbonyl derivatives, is indispensable for the solid-phase synthesis of peptides. It provides an orthogonal protection strategy that allows for the selective deprotection and elongation of peptide chains under mild conditions, showcasing its importance in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Sensing and Detection

The derivatives of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid have been employed in the development of fluorescent sensors and probes. For example, bifunctional fluorescent quenching detection for 2,4,6-trinitrophenol (TNP) and acetate ions using a structurally related compound highlights the potential of these derivatives in environmental monitoring and safety applications (Ni et al., 2016).

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-14-15(2)22(12-11-16(14)23(26)27)25-24(28)29-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUNJPZRJMQOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid

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